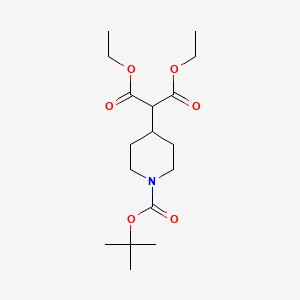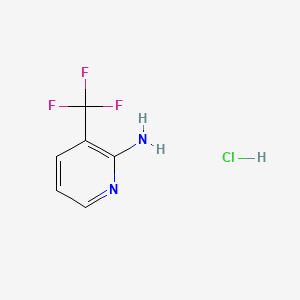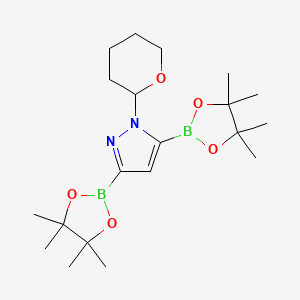
3,5-Bis(1-pyrenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(1-pyrenyl)pyridine, also known as 3,5-Di(1-pyrenyl)pyridine, is a chemical compound with the molecular formula C37H21N . It is used in research and development .
Physical And Chemical Properties Analysis
3,5-Bis(1-pyrenyl)pyridine has a molecular formula of C37H21N and an average mass of 479.569 Da . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 166.0±0.3 cm3 . It also exhibits aggregation-induced emission (AIE) characteristics .Applications De Recherche Scientifique
Anticancer Research
Pyridine scaffolds, such as those in 3,5-Di(pyren-1-yl)pyridine, have been explored for their anticancer properties. They are investigated for their ability to interact with tubulin-microtubule systems, which are crucial for cell division. Targeting these systems can lead to the development of new anticancer agents .
Environmental Sensing
Due to the polarity-dependent vibronic emission of pyrene, compounds like 3,5-Di(pyren-1-yl)pyridine serve as environmental probes. They can indicate changes in the microenvironment, such as pH shifts or the presence of specific pollutants, by altering their emission characteristics .
Chemosensors for Metal Ions
The structure of 3,5-Di(pyren-1-yl)pyridine allows it to act as a chemosensor for metal ions. It can selectively bind to certain ions, causing a change in its optical properties. This selectivity is crucial for detecting and quantifying metal ions in various samples, from industrial waste to biological fluids .
Propriétés
IUPAC Name |
3,5-di(pyren-1-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQHSDEZACXAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(pyren-1-yl)pyridine | |
Q & A
Q1: What is known about the structural characteristics of 3,5-di(1-pyrenyl)pyridine, and how do these characteristics influence its properties?
A1: 3,5-Di(1-pyrenyl)pyridine (3,5-DPP) is characterized by a central pyridine ring substituted at the 3 and 5 positions with two pyrene units. [] This structure leads to a highly twisted conformation in the solid state, with significant interpyrene torsional angles. [] This twisted conformation contributes to the compound's amorphous nature in thin films, impacting its performance in organic light-emitting diodes (OLEDs). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)




![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)


